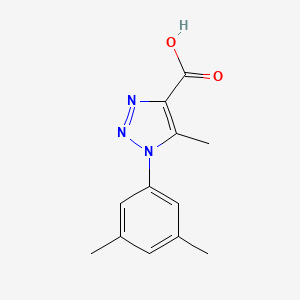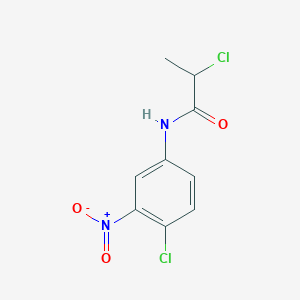
2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The compound is synthesized by reacting 2-chloroacetyl chloride with 4-fluoro-3-nitroaniline in the presence of triethylamine (Et3N) . The reaction yields 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with an impressive 80% yield .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide consists of a chloro atom attached to the N-(4-chloro-3-nitrophenyl)propanamide backbone. The chloro atom plays a crucial role in enhancing its antibacterial activity, as discussed further below .
Chemical Reactions Analysis
The compound demonstrates antibacterial activity against Klebsiella pneumoniae . It likely acts on penicillin-binding proteins , leading to cell lysis. The chloro atom contributes to the stability of the molecule within the target enzyme site .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Immunological Applications
- Immunosuppressive Activities: N-aryl-3-(indol-3-yl)propanamides, including compounds structurally related to 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide, have been synthesized and evaluated for their immunosuppressive activities. Studies demonstrated significant inhibitory activity on murine splenocytes proliferation and in vivo assays on mice delayed-type hypersensitivity (Giraud et al., 2010).
Chemical Synthesis and Analytical Chemistry
- Spectrophotometric Determination: Research on the spectrophotometric determination of Flutamide, chemically related to this compound, has provided insights into developing new chromogenic reagents for estimation using spectrophotometry (Rangappa et al., 2000).
- Kinetics and Mechanism Studies: Studies on the chemical behavior of substituted 4-chloro-N-phenylbutanamides in basic mediums have provided valuable information about the kinetics and mechanisms of formation and decomposition of related compounds (Sedlák et al., 2002).
Anticancer Properties
- Anticancer Properties Exploration: Derivatives structurally similar to this compound have been explored for their potential anticancer properties. Studies have indicated significant activity against various human cancer cell lines (Pandey et al., 2019).
Molecular Structure and Pharmaceutical Applications
- Pharmaceutical Applications: Research has explored the molecular structures and potential pharmaceutical applications of compounds related to this compound, including their use in treatments for androgen-dependent diseases (Wu et al., 2006).
Experimental Studies in Chemistry
- Solubility Studies: Experimental studies have been conducted to understand the solubility of compounds like 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures, providing insights that can be applicable to related compounds (Pascual et al., 2017).
Allergenicity Investigations
- Investigations of Allergenicity: Studies have investigated the allergenic properties of compounds used in the synthesis of drugs related to this compound, contributing to safer workplace practices in the pharmaceutical industry (Jungewelter & Aalto-Korte, 2008).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
The compound has been reported to be degraded via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
2-chloro-N-(4-chloro-3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-5(10)9(14)12-6-2-3-7(11)8(4-6)13(15)16/h2-5H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPBVFOFCVMMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248265 | |
| Record name | 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956576-42-4 | |
| Record name | 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





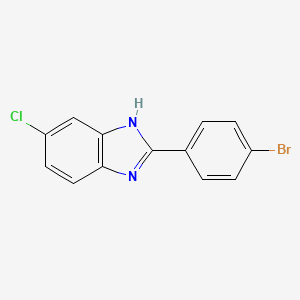
![2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B3038997.png)
![4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3038999.png)
![10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B3039000.png)
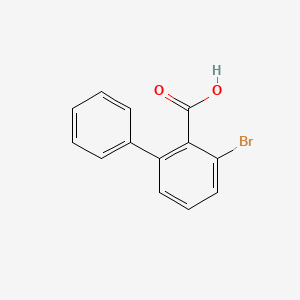
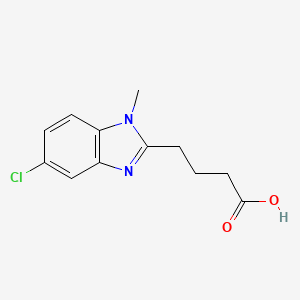

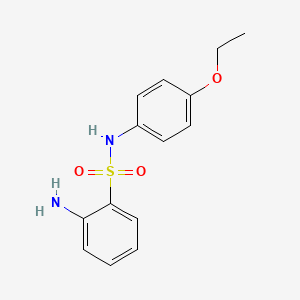
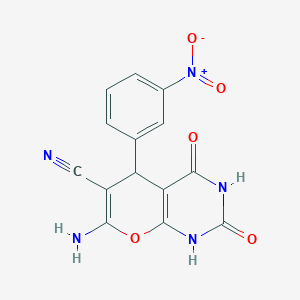
![6-chloro-N-[2-(2-methoxyphenoxy)ethyl]pyridazin-3-amine](/img/structure/B3039013.png)
